molecular formula C25H38ClNO2 B5198498 1-[4-(1-adamantyl)phenoxy]-3-(3-methyl-1-piperidinyl)-2-propanol hydrochloride

1-[4-(1-adamantyl)phenoxy]-3-(3-methyl-1-piperidinyl)-2-propanol hydrochloride

Cat. No. B5198498
M. Wt: 420.0 g/mol
InChI Key: CLNMCSZVXQARLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-(1-adamantyl)phenoxy]-3-(3-methyl-1-piperidinyl)-2-propanol hydrochloride, commonly known as A-967079, is a selective transient receptor potential vanilloid 1 (TRPV1) antagonist. TRPV1 is a non-selective cation channel that is activated by various stimuli, including heat, capsaicin, and acid. It is involved in the perception of pain, as well as other physiological processes, such as thermoregulation and inflammation. A-967079 has been studied for its potential therapeutic applications in pain management, as well as other conditions that involve TRPV1 activation.

Mechanism of Action

A-967079 acts as a competitive antagonist of 1-[4-(1-adamantyl)phenoxy]-3-(3-methyl-1-piperidinyl)-2-propanol hydrochloride, binding to the channel and preventing its activation by various stimuli. 1-[4-(1-adamantyl)phenoxy]-3-(3-methyl-1-piperidinyl)-2-propanol hydrochloride activation leads to the influx of calcium ions into the cell, which can trigger pain signals and other physiological responses. By blocking 1-[4-(1-adamantyl)phenoxy]-3-(3-methyl-1-piperidinyl)-2-propanol hydrochloride activation, A-967079 can reduce pain and inflammation.
Biochemical and physiological effects:
In addition to its pain-relieving effects, A-967079 has been shown to have other physiological effects. For example, it can reduce fever and body temperature in animal models. It has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines in vitro and in vivo.

Advantages and Limitations for Lab Experiments

One advantage of A-967079 is its high potency and selectivity for 1-[4-(1-adamantyl)phenoxy]-3-(3-methyl-1-piperidinyl)-2-propanol hydrochloride. This makes it a useful tool for studying the role of 1-[4-(1-adamantyl)phenoxy]-3-(3-methyl-1-piperidinyl)-2-propanol hydrochloride in various physiological processes, as well as for screening potential 1-[4-(1-adamantyl)phenoxy]-3-(3-methyl-1-piperidinyl)-2-propanol hydrochloride-targeted drugs. However, one limitation of A-967079 is its relatively short half-life in vivo, which can limit its effectiveness as a therapeutic agent.

Future Directions

There are several potential future directions for research on A-967079 and related compounds. One area of interest is the development of longer-lasting 1-[4-(1-adamantyl)phenoxy]-3-(3-methyl-1-piperidinyl)-2-propanol hydrochloride antagonists for pain management. Another area is the exploration of the role of 1-[4-(1-adamantyl)phenoxy]-3-(3-methyl-1-piperidinyl)-2-propanol hydrochloride in other physiological processes, such as thermoregulation and inflammation. Additionally, there is interest in developing 1-[4-(1-adamantyl)phenoxy]-3-(3-methyl-1-piperidinyl)-2-propanol hydrochloride-targeted drugs for other conditions, such as cancer and metabolic disorders.

Synthesis Methods

The synthesis of A-967079 involves several steps, including the preparation of the starting materials and the coupling of the adamantyl and piperidine moieties. The synthesis has been described in detail in several publications, including a patent application filed by Pfizer, the company that originally developed the compound.

Scientific Research Applications

A-967079 has been studied extensively in vitro and in vivo for its potential therapeutic applications. In vitro studies have shown that A-967079 is a potent and selective 1-[4-(1-adamantyl)phenoxy]-3-(3-methyl-1-piperidinyl)-2-propanol hydrochloride antagonist, with little or no activity against other TRP channels. In vivo studies have demonstrated that A-967079 can attenuate pain responses in various animal models of acute and chronic pain, including inflammatory and neuropathic pain.

properties

IUPAC Name

1-[4-(1-adamantyl)phenoxy]-3-(3-methylpiperidin-1-yl)propan-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H37NO2.ClH/c1-18-3-2-8-26(15-18)16-23(27)17-28-24-6-4-22(5-7-24)25-12-19-9-20(13-25)11-21(10-19)14-25;/h4-7,18-21,23,27H,2-3,8-17H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLNMCSZVXQARLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)CC(COC2=CC=C(C=C2)C34CC5CC(C3)CC(C5)C4)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H38ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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